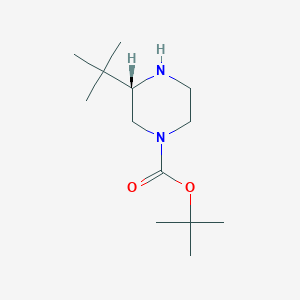

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

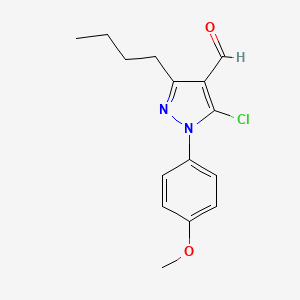

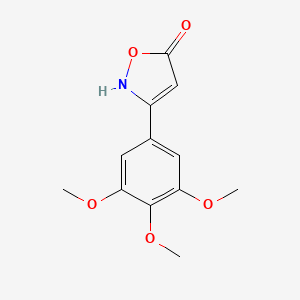

The compound “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” seems to be a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms), a phenyl ring (a six-membered ring of carbon atoms), and a tert-butyl group (a carbon atom bonded to three methyl groups) .

Synthesis Analysis

While specific synthesis methods for “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” were not found, related compounds have been synthesized using various methods. For instance, 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, was synthesized via an aldol condensation in an ionic liquid .科学的研究の応用

Synthesis of Fragrance Compounds

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: is used in the synthesis of various fragrance compounds. A notable application is its use as a precursor in the synthesis of Lilial® , a widely used fragrance compound . The synthesis process involves an aldol condensation in an ionic liquid, which has been shown to increase yields and selectivity compared to traditional organic solvents .

Development of Ionic Liquids

The compound’s synthesis process has contributed to the development of ionic liquids . These are salts in the liquid state, which are often used as solvents for chemical reactions. The research on 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol has helped in understanding the reaction selectivity in ionic liquids .

Catalysis Research

In the context of catalysis, the compound’s synthesis involves the use of piperidine as a base catalyst. This has implications for research into base-catalyzed reactions and the development of new catalysts that can improve reaction efficiency .

Green Chemistry

The synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol aligns with the principles of green chemistry . It emphasizes the use of environmentally benign solvents and aims to reduce the generation of hazardous substances .

Selectivity in Chemical Synthesis

The research has highlighted the importance of selectivity in chemical synthesis. By suppressing self-aldol condensation of propanal, the synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol demonstrates how to achieve high selectivity in cross-aldol condensation products .

Organic Solvent Alternatives

The use of ionic liquids in the synthesis of this compound provides an alternative to traditional organic solvents. This has broader implications for the chemical industry in terms of finding safer and more sustainable solvent systems .

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl isocyanate and 4-tert-butylphenyl salicylate , have been reported to interact with various biological targets. For instance, 4-tert-butylphenyl salicylate has been shown to down-regulate the NF-kappa B pathway , which plays a crucial role in immune and inflammatory responses.

Mode of Action

For example, Tebufenpyrad, a compound with a similar structure, inhibits the mitochondrial complex I, leading to a lack of ATP production and cell death .

Biochemical Pathways

For instance, 4-tert-butylphenyl salicylate has been reported to down-regulate the NF-kappa B pathway , which is involved in the regulation of immune and inflammatory responses.

特性

IUPAC Name |

3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXCLFWVHHUENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

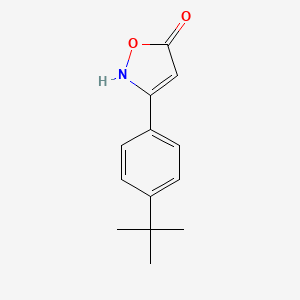

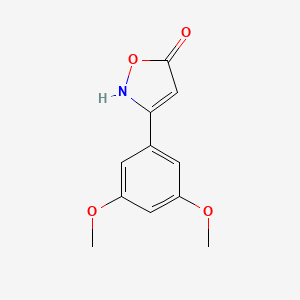

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

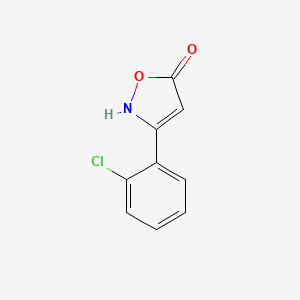

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)